Isoxazol-5-ylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

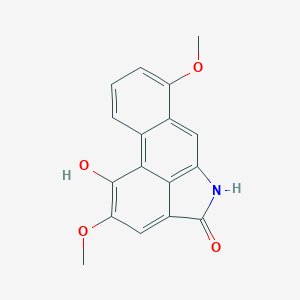

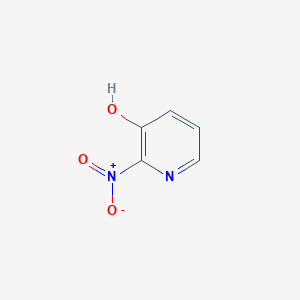

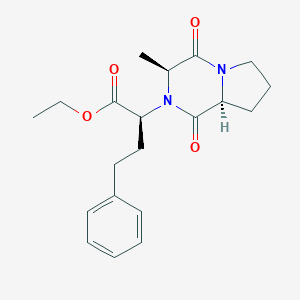

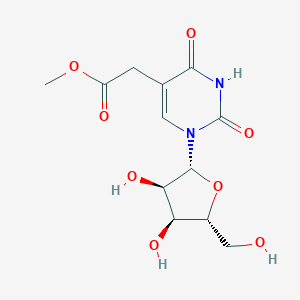

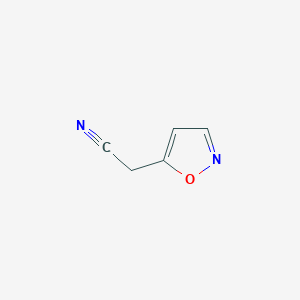

Isoxazol-5-ylacetonitrile is a compound with the molecular formula C5H4N2O and a molecular weight of 108.1 . It is used for research and development purposes .

Synthesis Analysis

Isoxazol-5-ylacetonitrile can be synthesized in water and dimethyl sulfoxide at 0 - 20°C for 3 hours . Another method involves the use of various aldehydes, hydroxylamine hydrochloride, and ethylacetoacetate with DABCO as the catalyst under reflux conditions .Molecular Structure Analysis

The molecular structure of Isoxazol-5-ylacetonitrile consists of a five-membered ring with adjacent nitrogen and oxygen atoms .Chemical Reactions Analysis

Isoxazoles, including Isoxazol-5-ylacetonitrile, are synthesized through two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .Scientific Research Applications

Medicinal Chemistry

Isoxazol-5-ylacetonitrile is a compound that plays a significant role in the development of new drugs. Its isoxazole ring is a common motif in many pharmaceuticals due to its biological activity . In medicinal chemistry, it serves as a precursor for synthesizing compounds with antimicrobial, antiviral, antitumor, anti-inflammatory, and anticonvulsant properties . The versatility of the isoxazole ring allows for the creation of a wide array of biologically active molecules, making it invaluable in drug discovery and development.

Nanotechnology

In the realm of nanotechnology, Isoxazol-5-ylacetonitrile derivatives are explored for their potential in creating novel materials . These materials can have applications ranging from electronics to biomedicine. The compound’s ability to interact at the molecular level makes it suitable for designing nanoscale devices and sensors, which are crucial for advancing nanotechnological applications.

Agriculture

Isoxazol-5-ylacetonitrile has applications in agriculture, particularly in the synthesis of agrochemicals. Its derivatives can be used to create pesticides and herbicides that are more effective and environmentally friendly . The compound’s structural flexibility allows for the design of molecules that can target specific pests or weeds without harming beneficial organisms.

Material Science

In material science, isoxazole derivatives, including those derived from Isoxazol-5-ylacetonitrile, are used in the creation of high-energy materials, liquid crystals, and as components in dye-sensitized solar cells . These applications take advantage of the compound’s photochromic and electrochemical properties, which are essential for developing advanced materials with specific functionalities.

Environmental Science

Isoxazol-5-ylacetonitrile derivatives are being studied for their use in environmental science, particularly in pollutant detection and treatment . The compound’s ability to form stable complexes with metals and other pollutants makes it a candidate for developing sensors and filtration systems that can detect and remove contaminants from water and soil.

Biochemistry

In biochemistry, isoxazole rings, such as those derived from Isoxazol-5-ylacetonitrile, are investigated for their role as inhibitors of enzymes like acetylcholinesterase . This is particularly relevant in the study of diseases like Alzheimer’s, where enzyme inhibition can play a therapeutic role. The compound’s biochemical interactions provide insights into the mechanisms of enzyme function and inhibition.

Pharmacology

Isoxazol-5-ylacetonitrile is also significant in pharmacology, where it is used to synthesize compounds with diverse pharmacological activities . Its derivatives are being developed as active pharmacological agents, contributing to the treatment of various diseases and conditions.

Analytical Chemistry

Lastly, in analytical chemistry, isoxazole derivatives, including those from Isoxazol-5-ylacetonitrile, are utilized in the development of analytical methods and reagents . These compounds can form complexes with various analytes, aiding in the detection and quantification of substances in complex mixtures.

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . In case of ingestion, rinse mouth with water, do not induce vomiting, never give anything by mouth to an unconscious person, and call a doctor or Poison Control Center immediately .

Future Directions

Isoxazole, the core structure of Isoxazol-5-ylacetonitrile, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its wide spectrum of biological activities and therapeutic potential, it is imperative to develop new eco-friendly synthetic strategies . The future of Isoxazol-5-ylacetonitrile and similar compounds lies in the development of new synthetic methods and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name |

2-(1,2-oxazol-5-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c6-3-1-5-2-4-7-8-5/h2,4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWRJQAETMUBEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407121 |

Source

|

| Record name | ISOXAZOL-5-YLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazol-5-ylacetonitrile | |

CAS RN |

854137-77-2 |

Source

|

| Record name | ISOXAZOL-5-YLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.